Cas no 1804906-06-6 (Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate)

Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate
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- Inchi: 1S/C13H15NO3/c1-4-10-5-9(7-12(15)16-2)6-11(8-14)13(10)17-3/h5-6H,4,7H2,1-3H3
- InChI Key: ORIMXKKIXQACLC-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C#N)C=C(CC(=O)OC)C=C1CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 307
- Topological Polar Surface Area: 59.3
- XLogP3: 2.2
Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010002420-500mg |
Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate |
1804906-06-6 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
Alichem | A010002420-1g |
Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate |
1804906-06-6 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010002420-250mg |
Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate |
1804906-06-6 | 97% | 250mg |
489.60 USD | 2021-07-06 |
Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate Related Literature
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
Additional information on Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate
Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate (CAS No. 1804906-06-6): An Overview
Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate (CAS No. 1804906-06-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its 3-cyano, 5-ethyl, and 4-methoxyphenylacetate functionalities, which contribute to its distinct properties and reactivity.
The chemical structure of Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate consists of a phenyl ring substituted with a cyano group at the 3-position, an ethyl group at the 5-position, and a methoxy group at the 4-position. The acetate ester group is attached to the phenyl ring via a methylene bridge. This combination of functional groups imparts the compound with a high degree of versatility in terms of its chemical reactivity and potential for modification.
In the realm of pharmaceutical research, Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate has shown promise as an intermediate in the synthesis of various bioactive molecules. The presence of the cyano group, which can be readily converted into other functional groups such as amides or carboxylic acids, makes it an attractive starting material for the development of new drugs. Recent studies have explored its use in the synthesis of anti-inflammatory agents and potential anticancer compounds.
One notable application of Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate is in the field of materials science. The compound's unique electronic properties and thermal stability make it a valuable component in the development of advanced materials, such as polymers and coatings. Research has shown that derivatives of this compound can be used to enhance the mechanical strength and durability of polymeric materials, making them suitable for use in various industrial applications.
The synthesis of Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate typically involves several steps, including the formation of the substituted phenyl ring and the subsequent attachment of the acetate ester group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of a substituted benzaldehyde with an appropriate cyanide source, followed by esterification to form the final product.
In terms of safety and handling, Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate should be managed with care to avoid exposure to skin or inhalation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, storage conditions should be controlled to prevent degradation or contamination.
The environmental impact of Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate is another important consideration. While there is limited data available on its environmental fate and toxicity, it is advisable to follow best practices for waste disposal and environmental stewardship. Proper disposal methods should be employed to minimize any potential adverse effects on ecosystems.
In conclusion, Methyl 3-cyano-5-ethyl-4-methoxyphenylacetate (CAS No. 1804906-06-6) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and versatile reactivity make it an important molecule for ongoing research and development efforts. As new studies continue to uncover its potential uses and properties, this compound is likely to play an increasingly significant role in various scientific disciplines.
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